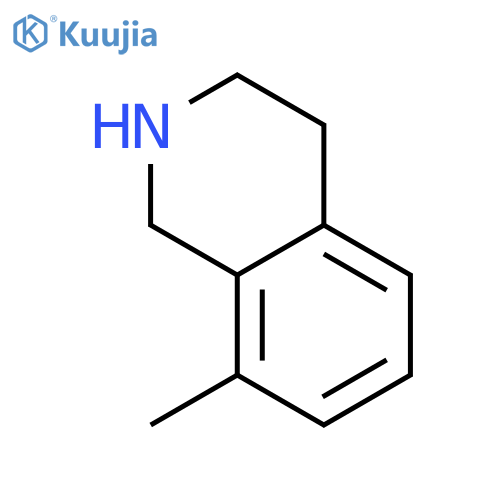Cas no 129961-74-6 (8-Methyl-1,2,3,4-tetrahydroisoquinoline)

129961-74-6 structure
商品名:8-Methyl-1,2,3,4-tetrahydroisoquinoline
8-Methyl-1,2,3,4-tetrahydroisoquinoline 化学的及び物理的性質
名前と識別子
-
- 8-Methyl-1,2,3,4-tetrahydroisoquinoline
- Isoquinoline,1,2,3,4-tetrahydro-8-methyl-
- 1,2,3,4-Tetrahydro-8-methylisochinolin
- 8-methyl-1,2,3,4-tetrahydro-isoquinoline
- AG-D-60738
- AGN-PC-003UNR
- AK103424
- ANW-75089
- KB-250460
- DTXSID70568602
- CS-0309375
- AKOS006306812
- EN300-179527
- A805994
- 129961-74-6
- SCHEMBL11947231
- Isoquinoline, 1,2,3,4-tetrahydro-8-methyl-
- G51592
-
- MDL: MFCD11042691
- インチ: InChI=1S/C10H13N/c1-8-3-2-4-9-5-6-11-7-10(8)9/h2-4,11H,5-7H2,1H3
- InChIKey: UFUSUNKYIGBDOI-UHFFFAOYSA-N
- ほほえんだ: CC1=C2CNCCC2=CC=C1
計算された属性
- せいみつぶんしりょう: 147.10489
- どういたいしつりょう: 147.104799419g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 12Ų
じっけんとくせい
- 密度みつど: 0.99
- ふってん: 252.3 ℃ at 760 mmHg
- フラッシュポイント: 110 °C
- PSA: 12.03
8-Methyl-1,2,3,4-tetrahydroisoquinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B102405-100mg |
8-methyl-1,2,3,4-tetrahydroisoquinoline |
129961-74-6 | 100mg |
$ 230.00 | 2022-06-07 | ||
| TRC | B102405-10mg |
8-methyl-1,2,3,4-tetrahydroisoquinoline |
129961-74-6 | 10mg |
$ 50.00 | 2022-06-07 | ||
| Chemenu | CM119945-1g |
8-Methyl-1,2,3,4-tetrahydroisoquinoline |
129961-74-6 | 95% | 1g |
$729 | 2021-08-06 | |
| Enamine | EN300-179527-0.05g |
8-methyl-1,2,3,4-tetrahydroisoquinoline |
129961-74-6 | 95% | 0.05g |
$101.0 | 2023-09-19 | |
| Enamine | EN300-179527-0.5g |
8-methyl-1,2,3,4-tetrahydroisoquinoline |
129961-74-6 | 95% | 0.5g |
$407.0 | 2023-09-19 | |
| Enamine | EN300-179527-10g |
8-methyl-1,2,3,4-tetrahydroisoquinoline |
129961-74-6 | 95% | 10g |
$2269.0 | 2023-09-19 | |
| Enamine | EN300-179527-5g |
8-methyl-1,2,3,4-tetrahydroisoquinoline |
129961-74-6 | 95% | 5g |
$1530.0 | 2023-09-19 | |
| A2B Chem LLC | AA38463-5g |
8-Methyl-1,2,3,4-tetrahydroisoquinoline |
129961-74-6 | 95% | 5g |
$1646.00 | 2024-04-20 | |
| A2B Chem LLC | AA38463-10g |
8-Methyl-1,2,3,4-tetrahydroisoquinoline |
129961-74-6 | 95% | 10g |
$2424.00 | 2024-04-20 | |
| A2B Chem LLC | AA38463-100mg |
8-Methyl-1,2,3,4-tetrahydroisoquinoline |
129961-74-6 | 95% | 100mg |
$195.00 | 2024-04-20 |
8-Methyl-1,2,3,4-tetrahydroisoquinoline 関連文献
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
129961-74-6 (8-Methyl-1,2,3,4-tetrahydroisoquinoline) 関連製品
- 4965-09-7(1-Methyl-1,2,3,4-tetrahydroisoquinoline)
- 42923-76-2(6-Methyl-1,2,3,4-tetrahydroisoquinoline)
- 91-21-4(1,2,3,4-Tetrahydroisoquinoline)
- 13769-43-2(potassium metavanadate)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:129961-74-6)8-Methyl-1,2,3,4-tetrahydroisoquinoline

清らかである:99%
はかる:5g
価格 ($):3422.0